molecular formula C14H14FN3 B12874091 2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12874091
M. Wt: 243.28 g/mol
InChI Key: DBKGBJWXEAKQKR-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with amino, fluoro, methyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-5-methylbenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The nitrile group is introduced through a subsequent reaction with a suitable cyanating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol: A structurally similar compound with different functional groups.

    (2-{[2-amino-1-(2-fluoro-5-methylphenyl)ethyl]amino}cyclopentyl)methanol: Another related compound with a cyclopentyl ring.

Uniqueness

2-Amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the presence of a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H14FN3

Molecular Weight

243.28 g/mol

IUPAC Name

2-amino-1-(2-fluoro-5-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C14H14FN3/c1-8-4-5-12(15)13(6-8)18-10(3)9(2)11(7-16)14(18)17/h4-6H,17H2,1-3H3

InChI Key

DBKGBJWXEAKQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)N2C(=C(C(=C2N)C#N)C)C

Origin of Product

United States

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